N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound with a unique structure that includes a thienopyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple stepsCommon reagents used in these reactions include fluorobenzene, nitrobenzoyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction is often mediated by the unique structural features of the compound, such as the thienopyrazole core and the fluorophenyl group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrazole derivatives and fluorophenyl-substituted compounds. Examples include:
- N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl derivatives .
Uniqueness
The uniqueness of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H13FN4O5S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H13FN4O5S/c19-11-5-7-12(8-6-11)22-17(14-9-29(27,28)10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |
InChI Key |
VPDSGEHHTPNDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.